![molecular formula C18H15NO B2486691 (E)-3-(1-methylindol-3-yl)-1-phenylprop-2-en-1-one CAS No. 38470-65-4](/img/structure/B2486691.png)
(E)-3-(1-methylindol-3-yl)-1-phenylprop-2-en-1-one
Description
Synthesis Analysis
The synthesis of chalcone derivatives typically involves the Claisen-Schmidt condensation reaction, where an aldehyde and a ketone undergo a base-catalyzed condensation to form the α,β-unsaturated carbonyl system characteristic of chalcones. For instance, substituted (E)-3-(benzo[d]thiazol-2-ylamino)phenylprop-2-en-1-one compounds were synthesized starting from 2-aminobenzothiazole and 1-aryl-3,3-bis-(methylsulfanyl)-2-propen-1-ones, using sodium hydride as a catalyst in THF, demonstrating a similar synthetic approach that could be adapted for the target compound (Patil et al., 2013).
Molecular Structure Analysis
The molecular structure of chalcones is characterized by the presence of the chalcone backbone and substituted aromatic rings. This structure is crucial for the compound's biological activity, as it allows for interactions with various biological targets. Structural characterization techniques such as IR, Mass spectrometry, NMR, and HRMS spectral data are typically employed to confirm the structure of synthesized chalcone derivatives (Patil et al., 2013).
Scientific Research Applications
Synthesis and Antimicrobial Activity
(E)-3-(1-methylindol-3-yl)-1-phenylprop-2-en-1-one and its derivatives are primarily researched in the field of synthetic chemistry with applications in antimicrobial activities. For instance, derivatives of this compound have been synthesized and evaluated for their in vitro antimicrobial activities. The antimicrobial activity data revealed that these synthesized derivatives possess notable antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring. The activity tends to increase with the introduction of a methoxy group in the structure (Hublikar et al., 2019).
Synthesis and Substituent Effect Analysis
In addition, research has been conducted on the synthesis of substituted (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds, exploring the effects of different substituents on the synthesized compounds. The spectral data of these compounds were correlated with Hammett substituent constants, and statistical analysis was used to discuss the effects of substituents (Balaji et al., 2015).
Antidiabetic Activity
Furthermore, substituted (E)-3-(Benzo[d]thiazol-2-ylamino)phenylprop-2-en-1-one derivatives have been synthesized and evaluated for their antidiabetic activity. The structures of the synthesized compounds were confirmed by various spectroscopy methods, and many of these derivatives displayed significant antidiabetic activity (Patil et al., 2013).
Catalytic Activity in Synthesis
The compound and its related structures have also been investigated for their role in catalysis. For example, the catalytic activity of solid acidic FeCl3/bentonite catalyst on the synthesis of some (E)-1-(2,4-dimethylthiazol-5-yl)-3-phenylprop-2-en-1-ones was studied, highlighting a solvent-free technique that promotes high yields of 2,4-dimethylthiazole enones (Balaji et al., 2020).
Crystallography and Structural Analysis
In the realm of crystallography and structural analysis, studies have been conducted to understand the configuration and molecular structure of related compounds, including their behavior in different solvents and under various conditions. For instance, X-ray diffraction analysis confirmed the E configuration of 3-(4-N,N-dimethylaminophenyl)-2-nitro-1-phenylprop-2-en-1-one both in crystal and in solution (Berestovitskaya et al., 2016).
properties
IUPAC Name |
(E)-3-(1-methylindol-3-yl)-1-phenylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-19-13-15(16-9-5-6-10-17(16)19)11-12-18(20)14-7-3-2-4-8-14/h2-13H,1H3/b12-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CILQBPPLINUZPV-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=CC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601328308 | |
Record name | (E)-3-(1-methylindol-3-yl)-1-phenylprop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601328308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26662731 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
38470-65-4 | |
Record name | (E)-3-(1-methylindol-3-yl)-1-phenylprop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601328308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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